molecular formula C14H13NO3 B8381896 [p-(p-Aminophenoxy)phenyl]acetic Acid

[p-(p-Aminophenoxy)phenyl]acetic Acid

Cat. No.: B8381896
M. Wt: 243.26 g/mol
InChI Key: OYNLLEYSZPJGDL-UHFFFAOYSA-N
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Description

The compound [p-(p-Aminophenoxy)phenyl]acetic Acid (CAS 2298-36-4), also termed 2-(4-Aminophenoxy)acetic Acid, consists of an acetic acid backbone linked to a 4-aminophenoxy group via an ether bond. Its molecular formula is C₈H₉NO₄, with a molecular weight of 185.18 g/mol. This structure distinguishes it from simpler phenylacetic acid derivatives by introducing an oxygen bridge and an aromatic amine group, which influence its solubility, reactivity, and biological interactions. The compound is utilized in organic synthesis and pharmaceutical research, particularly in studies involving enzyme interactions and ligand design .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-[4-(4-aminophenoxy)phenyl]acetic acid

InChI

InChI=1S/C14H13NO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9,15H2,(H,16,17)

InChI Key

OYNLLEYSZPJGDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Melting Point (°C) Solubility/Reactivity Notes
[p-(p-Aminophenoxy)phenyl]acetic Acid C₈H₉NO₄ 185.18 2298-36-4 Ether-linked 4-aminophenoxy group 175.7 (decomposes) Moderate solubility in polar solvents; reactive amine group enables conjugation .
p-Aminophenylacetic Acid C₈H₉NO₂ 151.16 1197-55-3 Direct phenyl-acetic acid linkage with amine 196–201 High solubility in water; used in peptide synthesis .
Ethyl p-Aminophenylacetate C₁₀H₁₃NO₂ 179.22 5438-70-0 Ethyl ester of p-aminophenylacetic acid Not reported Lipophilic; hydrolyzes to free acid in basic conditions .
p-Nitrophenyl Acetate C₈H₇NO₄ 181.15 830-03-5 Acetate ester with electron-withdrawing nitro group 77–79 High reactivity in enzymatic acylation (k₂/K ~1,425 M⁻¹s⁻¹) .

Key Observations :

  • The amine group confers nucleophilic reactivity, enabling crosslinking or conjugation, whereas nitro groups (e.g., in p-nitrophenyl acetate) increase electrophilicity, accelerating acylation reactions .
Enzymatic Reactivity and Mechanistic Insights

Studies on phenyl esters (e.g., p-nitrophenyl acetate) with α-chymotrypsin reveal that electron-withdrawing substituents (e.g., -NO₂) enhance acylation rates due to increased leaving-group ability. For example:

  • p-Nitrophenyl acetate : Second-order acylation rate constant $ k_2/K = 1,425 \, \text{M}^{-1}\text{s}^{-1} $ at pH 7.58 .
  • p-Aminophenoxy derivatives: Lower reactivity due to the electron-donating amine group, which stabilizes the ester bond and reduces hydrolysis rates.

Mechanistic Divergence :

  • Nitro-substituted esters follow a nucleophilic attack mechanism via His57 imidazole, forming transient acyl-imidazole intermediates before acyl transfer to Ser195 .
  • Amine-substituted esters (e.g., this compound derivatives) may undergo general base catalysis involving Ser195, as indicated by lower Hammett $ \rho $-values (~0.5–0.6 vs. 1.7–2.0 for nitro derivatives) .
Solvent and Isotope Effects
  • Solvent deuterium isotope effects ($ k{\text{H}2\text{O}}/k{\text{D}2\text{O}} $) for this compound derivatives are ~1.3–1.7, suggesting proton transfer steps in the rate-determining acylation phase .
  • In contrast, nitro-substituted esters exhibit higher isotope effects (~2.0), consistent with rate-limiting deacylation or transition-state proton shuffling .

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